molecular formula C15H11BrN2OS2 B2761674 N-(4-bromobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide CAS No. 896359-66-3

N-(4-bromobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide

Cat. No.: B2761674
CAS No.: 896359-66-3
M. Wt: 379.29
InChI Key: DRGRHDALQMZOPM-UHFFFAOYSA-N
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Description

N-(4-bromobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide is a useful research compound. Its molecular formula is C15H11BrN2OS2 and its molecular weight is 379.29. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The chemical synthesis of related thiazole and benzamide derivatives highlights innovative approaches to create compounds with potential biological activity. For instance, Saeed et al. (2013) developed a series of novel N-substituted benzamides via heterocyclization, showcasing the chemical versatility of thiazole compounds (Saeed & Rafique, 2013). Similarly, Hossaini et al. (2017) reported on the synthesis of (4-oxothiazolidine-2-ylidene)benzamide derivatives, further expanding the chemical repertoire of thiazole-based compounds and their potential applications (Hossaini et al., 2017).

Anticancer and Antimicrobial Activity

Several studies have focused on the biological activities of thiazole derivatives. For example, Tiwari et al. (2017) synthesized Schiff’s bases containing a thiadiazole scaffold and benzamide groups, which exhibited promising anticancer activity against various human cancer cell lines (Tiwari et al., 2017). Palkar et al. (2017) designed analogs with antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, highlighting the potential of thiazole derivatives as antibacterial agents (Palkar et al., 2017).

Supramolecular Gelators

The role of methyl functionality and S⋯O interaction in N-(thiazol-2-yl)benzamide derivatives as supramolecular gelators was explored by Yadav and Ballabh (2020), who synthesized and characterized derivatives displaying gelation behavior towards ethanol/water and methanol/water mixtures (Yadav & Ballabh, 2020).

Properties

IUPAC Name

N-(4-bromo-1,3-benzothiazol-2-yl)-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2OS2/c1-20-10-7-5-9(6-8-10)14(19)18-15-17-13-11(16)3-2-4-12(13)21-15/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGRHDALQMZOPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.